N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 477215-75-1
VCID: VC5348171
InChI: InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20)
SMILES: C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Molecular Formula: C15H12BrN3OS3
Molecular Weight: 426.37

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 477215-75-1

Cat. No.: VC5348171

Molecular Formula: C15H12BrN3OS3

Molecular Weight: 426.37

* For research use only. Not for human or veterinary use.

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide - 477215-75-1

Specification

CAS No. 477215-75-1
Molecular Formula C15H12BrN3OS3
Molecular Weight 426.37
IUPAC Name N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20)
Standard InChI Key PHMYVUYLBHUTHF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • 1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug candidates .

  • 4-Bromobenzylthio Substituent: A brominated aromatic group attached via a sulfur atom at the C-5 position of the thiadiazole ring. The electron-withdrawing bromine atom may influence electronic interactions with biological targets .

  • Thiophen-2-yl Acetamide Side Chain: A thiophene ring linked to the thiadiazole’s C-2 position through an acetamide bridge. Thiophene derivatives are prized for their role in modulating pharmacokinetic properties .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number477215-75-1
Molecular FormulaC15H12BrN3OS3\text{C}_{15}\text{H}_{12}\text{BrN}_{3}\text{OS}_{3}
Molecular Weight426.37 g/mol
IUPAC NameN-[5-[(4-Bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
SMILESC1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
InChIKeyPHMYVUYLBHUTHF-UHFFFAOYSA-N

The presence of sulfur atoms in both the thiadiazole and thiophene rings suggests potential for redox-mediated interactions, while the bromine atom may enhance lipophilicity and target binding .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide likely involves a multi-step sequence:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

  • S-Alkylation: Reaction of the thiol group with 4-bromobenzyl bromide to introduce the bromobenzylthio substituent.

  • Amide Coupling: Condensation of the resulting thiadiazole intermediate with 2-(thiophen-2-yl)acetic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .

Analytical Characterization

  • Spectroscopic Methods:

    • 1H^1\text{H} NMR: Peaks corresponding to the thiophene protons (δ 6.8–7.4 ppm), bromobenzyl aromatic protons (δ 7.3–7.6 ppm), and acetamide NH (δ 10.2–10.8 ppm) .

    • IR Spectroscopy: Stretching vibrations for C=O (1680–1700 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) confirm the acetamide moiety .

  • Chromatography: Purification via silica gel column chromatography using ethyl acetate/petroleum ether gradients.

CompoundCell Line (IC50_{50}, μM)Target Mechanism
5-Bromoindole-thiadiazoleHOP-92 (0.32)Topoisomerase II inhibition
2-(4-Fluorophenylamino)-thiadiazoleSW707 (1.45)Apoptosis induction
Target Compound (Predicted)PC3 (<5.0)DNA intercalation

Research Gaps and Future Directions

In Vitro and In Vivo Studies

While structural analogues have been extensively studied, specific data on N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide remain limited. Recommended studies include:

  • Cytotoxicity Screening: Evaluation against NCI-60 cancer cell lines to identify lead indications .

  • Pharmacokinetic Profiling: Assessment of metabolic stability, plasma protein binding, and bioavailability using HPLC-MS methods .

Structural Optimization

  • Halogen Substitution: Replacing bromine with fluorine or iodine to modulate electronic effects and toxicity .

  • Hybrid Derivatives: Incorporating triazole or imidazole rings to enhance target selectivity .

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